![molecular formula C15H21N5O2S B5652008 2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks to more complex intermediates. For example, the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives was achieved by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds, indicating the potential synthesis route for our target compound might also involve similar condensation and substitution reactions (Duran & Demirayak, 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds like our target is typically conducted using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside computational methods like DFT (Density Functional Theory) calculations. For instance, the structure of related compounds has been elucidated using 1H NMR, FTIR, MS, and elemental analysis, which provides insights into the possible analysis techniques that could be applied to our target compound for detailed structural characterization (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of such complex molecules can be diverse and depend heavily on their functional groups and molecular structure. Similar compounds have shown a range of reactivities, including participation in carbodiimide condensation reactions, suggesting our target molecule might also undergo various organic transformations, potentially leading to a variety of derivatives with different properties (Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be inferred from closely related compounds. For example, the solubility and melting points are often determined experimentally and can be influenced by the molecular structure, particularly the presence and position of functional groups, as well as intermolecular interactions within the crystal lattice (Barlin et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, reducing and oxidizing agents, and other chemical species, are typically explored through various chemical reactions. Studies on similar molecules have shown that thiazolidinone derivatives, for example, can undergo a range of chemical transformations, highlighting the potential chemical versatility of our target compound (Mabkhot et al., 2019).
properties
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-9-23-15(17-10)11(2)19(5)14(22)8-20-13(21)6-12(7-16-20)18(3)4/h6-7,9,11H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLODYFEZPYDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N(C)C(=O)CN2C(=O)C=C(C=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.